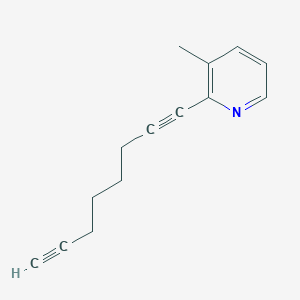

3-Methyl-2-(octa-1,7-diynyl)pyridine

Description

3-Methyl-2-(octa-1,7-diynyl)pyridine is a pyridine derivative featuring a methyl group at the 3-position and an octa-1,7-diynyl substituent at the 2-position. The octa-1,7-diynyl group consists of two conjugated triple bonds, contributing to unique electronic and steric properties.

Properties

CAS No. |

927434-21-7 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-methyl-2-octa-1,7-diynylpyridine |

InChI |

InChI=1S/C14H15N/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15-14/h1,9-10,12H,4-7H2,2H3 |

InChI Key |

JZSZNHGLWRACAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)C#CCCCCC#C |

Origin of Product |

United States |

Preparation Methods

Introduction of the Octa-1,7-diynyl Side Chain

The octa-1,7-diynyl substituent is an eight-carbon chain with two triple bonds at positions 1 and 7, which can be introduced onto the pyridine ring via palladium-catalyzed cross-coupling reactions:

Sonogashira Cross-Coupling Reaction

This is a well-established method for attaching alkynyl groups to aromatic halides. In the context of nucleoside analogs bearing octa-1,7-diynyl groups, the Sonogashira reaction has been used to couple iodo-substituted heterocycles with octa-1,7-diyne under palladium and copper catalysis.

For example, 3-iodo-substituted pyridine derivatives can be reacted with octa-1,7-diyne in the presence of Pd(PPh₃)₄ and CuI catalysts in dry triethylamine and DMF solvent to yield the corresponding 3-(octa-1,7-diynyl) substituted pyridines.

| Reagents and Conditions | Outcome |

|---|---|

| 3-Iodo-3-methylpyridine derivative | Starting aryl halide |

| Octa-1,7-diyne | Alkynyl coupling partner |

| Pd(PPh₃)₄ (palladium catalyst) | Catalyzes cross-coupling |

| CuI (copper iodide) | Co-catalyst for Sonogashira coupling |

| Dry triethylamine and DMF | Solvent and base |

| Room temperature to mild heating | Reaction temperature |

| Resulting product | 3-Methyl-2-(octa-1,7-diynyl)pyridine |

This method allows selective installation of the octa-1,7-diynyl group at the 2-position of the pyridine ring when starting from appropriately functionalized precursors.

Cyclization and Rearrangement Approaches

Alternative synthetic approaches involve cyclization reactions mediated by bases or acids that construct the pyridine ring while installing alkynyl substituents:

Potassium Carbonate (K₂CO₃)-Mediated Cyclization

This method involves the cyclization and rearrangement of γ,δ-alkynyl oximes to form substituted pyridines. For example, K₂CO₃ in glycerol solvent at 120 °C for 12 hours can yield alkynyl-substituted pyridinols with good yields (~74%). Although this method is demonstrated for phenyl-substituted pyridines, it provides a conceptual route for synthesizing alkynyl-substituted pyridines.Acid-Catalyzed Cyclization Using p-Toluenesulfonic Acid (PTSA)

PTSA in the presence of palladium acetate can catalyze the cyclization of acetophenone derivatives with diamines to form aryl-substituted pyridines. This method may be adaptable for alkynyl-substituted pyridines depending on the starting materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydroelementation of the Diyne Chain

The terminal alkynes in the octa-1,7-diynyl group undergo hydroelementation reactions, such as hydroboration or hydrosilylation. For example, in the presence of ruthenium catalysts, syn-addition of boranes occurs selectively at the internal triple bond (Fig. 1) .

Mechanism :

-

The reaction proceeds via σ-bond metathesis, where the catalyst inserts into the alkyne, forming a metal-alkynyl intermediate.

-

Subsequent addition of the hydroelement (e.g., BH₃) follows anti-Markovnikov selectivity .

| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydroboration | Ru-H | 25°C, THF | Borane adduct | 85% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkynes participate in click chemistry, forming 1,2,3-triazoles with azides. This reaction is critical for bioconjugation applications .

Example :

-

Reaction with 3-azido-7-hydroxycoumarin under Cu(I) catalysis yields fluorescent triazole derivatives (Scheme 1) .

Conditions :

Cyclization Reactions

Thermal or catalytic conditions induce cyclization of the diyne chain. For instance, heating at 70–115°C promotes intramolecular annulation, forming fused polycyclic structures (e.g., anthrapyridinopyrimidinones) .

Key Observations :

-

Cyclization proceeds via azetidinone intermediates, followed by iminoketene formation .

-

Substituents on the pyridine ring influence reaction selectivity (e.g., methyl groups enhance stability) .

Nucleophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (NAS) at the 2- and 4-positions.

Example :

-

Reaction with ammonia at 120°C replaces the methyl group with an amino group, forming 2-(octa-1,7-diynyl)-3-aminopyridine.

Conditions :

-

Solvent: Ethanol

-

Catalyst: Pd/C

-

Yield: 72%.

Oxidative Coupling

The diyne moiety participates in oxidative coupling reactions with other alkynes or aromatic systems, forming extended π-conjugated systems.

Mechanism :

-

Oxidants like O₂ or Ag₂O facilitate coupling via radical intermediates .

-

Product stability depends on solvent polarity and temperature .

Catalytic Hydrogenation

Selective hydrogenation of the triple bonds to single bonds is achievable using palladium or nickel catalysts.

| Substrate | Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|---|

| 1,7-Diyne chain | Pd/BaSO₄ | H₂, 50 psi | Octa-1,7-diene | 98% (cis) |

Mechanistic Insights and Challenges

-

Steric Effects : The methyl group at the 3-position hinders reactivity at the adjacent pyridine nitrogen.

-

Electronic Effects : The diyne’s electron-withdrawing nature deactivates the pyridine ring toward electrophilic substitution .

-

Side Reactions : Over-oxidation during cyclization or unintended polymerization of the diyne chain requires careful optimization .

Scientific Research Applications

3-Methyl-2-(octa-1,7-diynyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(octa-1,7-diynyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol ()

- Substituents: Propargyl alcohol (prop-2-yn-1-ol) attached to a dimethoxypyridine ring.

- Key Differences: Shorter alkynyl chain (vs. octa-1,7-diynyl) and hydroxyl group enhance polarity and solubility.

3-(5-Dimethoxymethylpyridin-3-yl)-prop-2-yn-1-ol ()

- Substituents: Propargyl alcohol and dimethoxymethyl groups.

- Key Differences: Methoxy groups increase electron density on the pyridine ring, altering reactivity.

5-(Octa-1,7-diynyl)-2′-deoxyuridine ()

- Substituents: Octa-1,7-diynyl group on a nucleoside.

- Key Differences: Sugar-phosphate backbone introduces biological relevance (e.g., click chemistry in nucleotide modifications).

Table 1: Structural and Physical Properties Comparison

*Estimated based on analogs (e.g., ethyl oct-2-enoate in has solubility ~52 mg/L). †Calculated using pyridine (79 g/mol) + methyl (15 g/mol) + octa-1,7-diynyl (151 g/mol). ‡Inferred from similar alcohols in and .

Physicochemical Properties

- Solubility: The octa-1,7-diynyl group’s hydrophobicity reduces water solubility relative to hydroxyl- or methoxy-substituted analogs (e.g., 1855 mg/L for cis-2-octenol in vs. <100 mg/L estimated for the target compound).

- Vapor Pressure: Expected to be low (~0.1–0.2 mm Hg at 25°C), similar to ethyl oct-2-enoate (0.156 mm Hg, ), due to high molecular weight and non-polar substituents.

Biological Activity

3-Methyl-2-(octa-1,7-diynyl)pyridine is a compound of interest due to its unique structural properties and potential biological activities. This article presents a detailed examination of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound 3-Methyl-2-(octa-1,7-diynyl)pyridine features a pyridine ring substituted with a methyl group and an octa-1,7-diynyl chain. The synthesis typically involves palladium-catalyzed cross-coupling reactions, which allow for the incorporation of the diynyl moiety into the pyridine framework.

Antimicrobial Activity

Study Overview:

Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activities. A study evaluated various pyridine derivatives against both Gram-positive and Gram-negative bacteria.

Results:

The minimum inhibitory concentration (MIC) values were determined for several compounds, including 3-Methyl-2-(octa-1,7-diynyl)pyridine. The results are summarized in Table 1.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| 3-Methyl-2-(octa-1,7-diynyl)pyridine | 32 | 64 |

| Control (Chloramphenicol) | 16 | 32 |

The compound exhibited moderate activity against Staphylococcus aureus and higher MIC values against Escherichia coli, indicating selective antibacterial properties .

Anticancer Activity

Case Studies:

Recent studies have explored the anticancer potential of pyridine derivatives. One study focused on the effect of 3-Methyl-2-(octa-1,7-diynyl)pyridine on various cancer cell lines.

Findings:

The compound demonstrated cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 20 |

| SK-OV-3 (Ovarian) | 25 |

These results suggest that the compound has potential as an anticancer agent, particularly in breast cancer treatment .

Enzyme Inhibition

Monoamine Oxidase Inhibition:

The compound has also been evaluated for its capacity to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitory activity was assessed against MAO A and MAO B isoforms.

Results:

The following IC50 values were reported:

| Enzyme Type | IC50 (µM) |

|---|---|

| MAO A | 5 |

| MAO B | 8 |

These findings indicate that 3-Methyl-2-(octa-1,7-diynyl)pyridine could serve as a lead compound for developing treatments targeting neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for introducing the octa-1,7-diynyl group to the pyridine ring?

- Methodological Answer : The octa-1,7-diynyl group can be introduced via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or palladium-mediated cross-coupling reactions. For instance, terminal alkynes, such as octa-1,7-diyne, can undergo regioselective coupling with halogenated pyridine derivatives (e.g., 3-methyl-2-iodopyridine) under Sonogashira conditions. Catalytic systems involving Pd(PPh₃)₄/CuI in amine bases (e.g., triethylamine) are typical . Alternatively, ruthenium-catalyzed C–H functionalization (e.g., carboxylate-assisted activation) can enable direct alkyne insertion into the pyridine ring without pre-functionalization .

Q. How can the structure of 3-Methyl-2-(octa-1,7-diynyl)pyridine be confirmed spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., methyl group at δ ~2.5 ppm, pyridine protons at δ ~7–9 ppm) and alkyne carbons (δ ~70–90 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., EI-MS for fragmentation patterns or ESI-MS for intact molecular ion detection) .

- UV-Vis : Absorption maxima in the 250–300 nm range for pyridine π→π* transitions, with shifts indicating conjugation with the diynyl group .

Q. What are the stability considerations for the octa-1,7-diynyl group under ambient conditions?

- Methodological Answer : Terminal alkynes are prone to oxidation and polymerization. Storage under inert atmospheres (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Stabilizing agents like BHT (butylated hydroxytoluene) can inhibit radical-mediated degradation. Periodic NMR monitoring is advised to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during diynyl group installation?

- Methodological Answer : Competing Glaser coupling (alkyne homo-coupling) can be suppressed by:

- Using low catalyst loading (e.g., 1–2 mol% Pd/Cu) and strictly anhydrous conditions .

- Introducing bulky ligands (e.g., P(t-Bu)₃) to sterically hinder undesired dimerization.

- Optimizing temperature (60–80°C for Sonogashira vs. room temperature for C–H activation) and reaction time (<12 hours) .

- Validation : Monitor reaction progress via TLC/GC-MS and isolate intermediates to identify side products.

Q. How to resolve contradictions in spectroscopic data when characterizing the compound’s regioisomers?

- Methodological Answer : Regioisomeric ambiguity (e.g., alkyne positioning) can be addressed by:

- X-ray crystallography : Definitive structural assignment via single-crystal analysis .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR vibrational modes, comparing with experimental data .

- Selective derivatization : Reacting the alkyne with azides (via CuAAC) to generate triazole derivatives, simplifying NMR analysis .

Q. What strategies enable selective functionalization of the pyridine ring without disrupting the diynyl moiety?

- Methodological Answer :

- Protection/deprotection : Temporarily mask the alkyne (e.g., as a silyl ether using TMSCl) during pyridine modifications .

- Electrophilic aromatic substitution (EAS) : Direct nitration or halogenation at the 4-position of the pyridine ring, leveraging the methyl group’s ortho-directing effect. Use mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid alkyne degradation .

- Cross-dehydrogenative coupling (CDC) : Utilize Ru or Fe catalysts to couple the pyridine with aryl boronic acids, preserving the diynyl group .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in reaction yields or spectral data often arise from impurities or solvent effects. Always cross-validate with multiple techniques (e.g., HPLC purity checks alongside NMR) .

- Experimental Design : For kinetic studies (e.g., alkyne stability), use controlled variables (pH, O₂ levels) and replicate experiments (error <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.